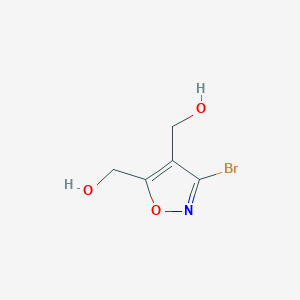
N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanesulfonamides, including compounds like N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride, typically involves the reaction of halophenyl methanesulfonamides with various reagents to introduce specific functional groups. For instance, Sakamoto et al. (1988) describe the synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)methanesulfonamide using terminal acetylenes in the presence of a palladium catalyst, highlighting the compound's role in forming complex heterocyclic structures (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied using various spectroscopic techniques. Binkowska et al. (2001) provide insights into the crystal structure of a complex formed with 4-nitrophenyl[bis(ethylsulfonyl)]methane, demonstrating the typical structural features of methanesulfonamide derivatives, including hydrogen bonding patterns (Binkowska et al., 2001).
Chemical Reactions and Properties
Methanesulfonamides participate in a wide range of chemical reactions, offering insights into their reactivity and potential applications. Kondo et al. (2000) explore the chemoselective N-acylation reagents derived from methanesulfonamides, revealing their efficiency in forming N-acyl bonds and highlighting the chemical versatility of these compounds (Kondo et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. These properties are often determined using X-ray crystallography and spectroscopic methods to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are essential for its application in chemical synthesis and drug development. Studies such as those by Rosen et al. (2011) discuss the Pd-catalyzed N-arylation of methanesulfonamide, demonstrating the compound's potential in forming arylated derivatives through cross-coupling reactions, which is crucial for developing new chemical entities (Rosen et al., 2011).
Wissenschaftliche Forschungsanwendungen
Methane's Role in Plant Physiology
Methane (CH4) has been identified as a possible signaling molecule in plants, with roles in enhancing tolerance against abiotic stresses and promoting root development. It interacts with reactive oxygen species and other signaling molecules, suggesting a component of plant survival strategies (Li, Wei, & Shen, 2019).
Genetic Effects of Ethyl Methanesulfonate
Ethyl methanesulfonate (EMS) is a mutagenic agent affecting a wide range of organisms, from viruses to mammals, highlighting its impact on genetic mutations and chromosomal breakages (Sega, 1984).
Advances in Hydrophilic Interaction Chromatography
Research on hydrophilic interaction chromatography (HILIC) as an alternative for separating polar, acidic, or basic samples reveals its complementary selectivity to reversed-phase modes and its applicability in various analytical contexts, including drug and metabolite separations (Jandera, 2011).
Photocatalytic Oxidation of Sulfur Compounds
Studies on photocatalytic treatment of sulfur compounds in polluted atmospheres suggest different efficiencies and product outcomes based on the photocatalytic materials used, indicating potential applications in industrial and water treatment plants (Cantau et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-amino-2-bromophenyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXLUWAVLQGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)





![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)


![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)